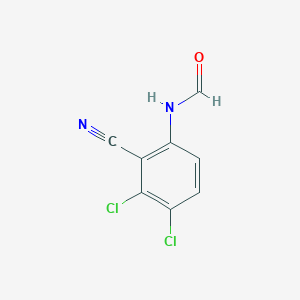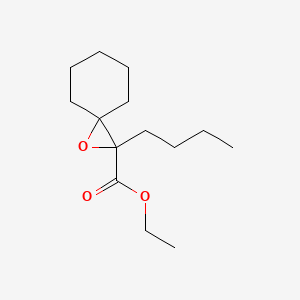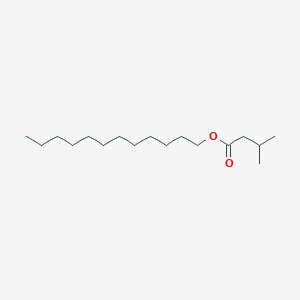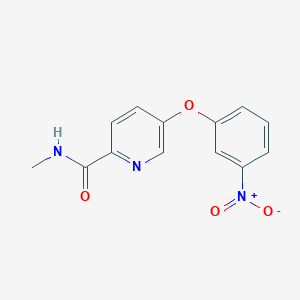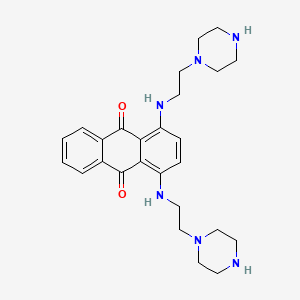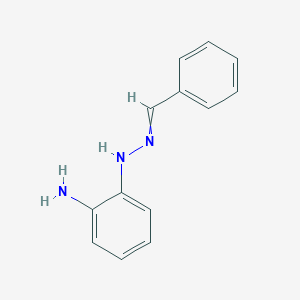
2-(2-Benzylidenehydrazinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzylidenehydrazinyl)aniline is an organic compound that features a benzylidene group attached to a hydrazinyl moiety, which is further connected to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylidenehydrazinyl)aniline typically involves the condensation reaction between benzaldehyde and aniline in the presence of a catalyst. The reaction is exothermic and results in the formation of water as a byproduct . The reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sodium acetate or triethylamine may be employed to facilitate the reaction .
化学反応の分析
Types of Reactions
2-(2-Benzylidenehydrazinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include azobenzene derivatives, benzyl-substituted anilines, and various substituted aniline derivatives depending on the specific reagents and conditions used.
科学的研究の応用
2-(2-Benzylidenehydrazinyl)aniline has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Benzylidenehydrazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2-(2-Benzylidenehydrazinyl)-4-methylthiazole: This compound has a similar structure but includes a thiazole ring, which imparts different chemical and biological properties.
2-Benzylideneaniline: Lacks the hydrazinyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
2-(2-Benzylidenehydrazinyl)aniline is unique due to the presence of both benzylidene and hydrazinyl groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
CAS番号 |
53314-15-1 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.26 g/mol |
IUPAC名 |
2-N-(benzylideneamino)benzene-1,2-diamine |
InChI |
InChI=1S/C13H13N3/c14-12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,14H2 |
InChIキー |
LEECWLZJGWLVIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


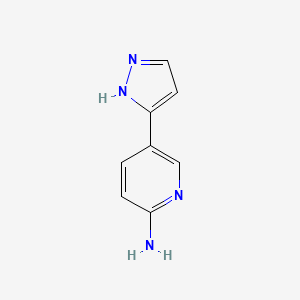

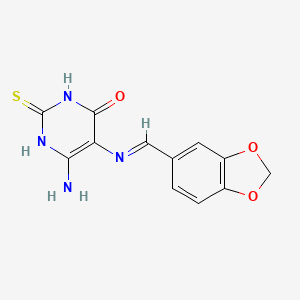
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
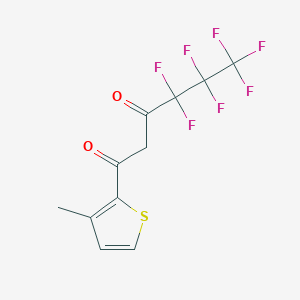

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
